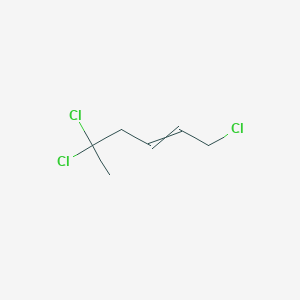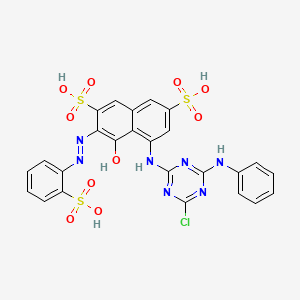
2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials requiring durability and flexibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide typically involves free radical polymerization. The process begins with the monomers 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, 2-ethylhexyl 2-methyl-2-propenoate, and N-(hydroxymethyl)-2-propenamide. These monomers are mixed in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile, under controlled temperature conditions (usually between 60-80°C) to initiate the polymerization reaction .
Industrial Production Methods
In industrial settings, the polymerization process is often carried out in large reactors with precise control over temperature, pressure, and monomer concentrations. The resulting polymer is then purified and processed into the desired form, such as films, coatings, or adhesives.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the propenoic acid units.
Substitution: The hydroxymethyl group in N-(hydroxymethyl)-2-propenamide can participate in substitution reactions, leading to the formation of derivatives with different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted polymers with enhanced properties for specific applications.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable, flexible films.
Industry: Utilized in the production of high-performance adhesives and coatings for automotive and aerospace applications .
作用機序
The mechanism of action of this polymer involves its ability to form strong, flexible networks through cross-linking of the hydroxymethyl groups in N-(hydroxymethyl)-2-propenamide. This cross-linking enhances the mechanical properties and chemical resistance of the polymer, making it suitable for demanding applications .
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, 1,1’- (1,2-ethanediyl) ester .
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester, polymer with 2-ethylhexyl 2-methyl-2-propenoate and N-(hydroxymethyl)-2-propenamide offers superior flexibility and chemical resistance due to the presence of the 2-ethylhexyl and hydroxymethyl groups. These functional groups contribute to the polymer’s enhanced performance in various applications .
特性
CAS番号 |
25322-90-1 |
|---|---|
分子式 |
C26H43NO8 |
分子量 |
497.6 g/mol |
IUPAC名 |
2-ethylhexyl 2-methylprop-2-enoate;N-(hydroxymethyl)prop-2-enamide;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O2.C10H14O4.C4H7NO2/c1-5-7-8-11(6-2)9-14-12(13)10(3)4;1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-2-4(7)5-3-6/h11H,3,5-9H2,1-2,4H3;1,3,5-6H2,2,4H3;2,6H,1,3H2,(H,5,7) |
InChIキー |
BQNUKFSXCNRSIM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C(=C)C.C=CC(=O)NCO |
関連するCAS |
25322-90-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)









![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

